molecular formula C11H10FN3O2 B1418920 5-ethyl-1-(2-fluorophenyl)-1H-1,2,4-triazole-3-carboxylic acid CAS No. 1154370-83-8

5-ethyl-1-(2-fluorophenyl)-1H-1,2,4-triazole-3-carboxylic acid

Cat. No. B1418920
M. Wt: 235.21 g/mol
InChI Key: SHPQOEGKCZGHBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-ethyl-1-(2-fluorophenyl)-1H-1,2,4-triazole-3-carboxylic acid, also known as EFPCA, is a carboxylic acid that is used in various scientific research applications. EFPCA is a fluorinated triazole compound that is used in the synthesis of various compounds and is also used as a reagent in various biochemical and physiological studies. EFPCA has been found to be useful in a variety of laboratory experiments and has been found to have a number of advantages and limitations.

Scientific Research Applications

Synthesis and Organic Chemistry

  • Synthesis of Ethyl 1,2,4-Triazole-3-Carboxylates : Research by Khomenko et al. (2016) shows the efficient synthesis of 5-substituted ethyl 1,2,4-triazole-3-carboxylates, highlighting their importance as building blocks in organic synthesis.

  • Development of Antimicrobial Agents : Başoğlu et al. (2013) describe the synthesis of ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, incorporating 1,2,4-triazole, and investigating their antimicrobial activities. This research showcases the potential use of these compounds in developing new antimicrobial agents (Başoğlu et al., 2013).

  • Herbicide Development : Fan et al. (2015) utilized a derivative in the synthesis of the herbicide carfentrazone-ethyl, demonstrating a new synthetic method with advantages such as mild conditions and atom economy (Fan et al., 2015).

Molecular Interactions and Structural Analysis

  • Tetrel Bonding Interactions : Ahmed et al. (2020) explored the synthesis, spectroscopic, and X-ray characterization of triazole derivatives, including a study on π-hole tetrel bonding interactions, offering insights into molecular interactions and structure (Ahmed et al., 2020).

  • Antimicrobial Activity of Triazol-3-one Derivatives : Research by Fandaklı et al. (2012) on ethyl[4-arylmethyleneamino-3-(4-metylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-yl]acetates demonstrates their potential antimicrobial activity, contributing to the field of medicinal chemistry (Fandaklı et al., 2012).

Crystallography and Molecular Structures

  • X-ray Crystallography : Jing (2008) conducted X-ray diffraction analysis on a related triazole compound, providing valuable data for understanding the crystal structure and molecular arrangements (Jing, 2008).

  • Crystal Structures of Triazole Derivatives : Yeong et al. (2018) synthesized and analyzed the crystal structure of ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate, highlighting the importance of strong hydrogen bonds in crystal packing (Yeong et al., 2018).

properties

IUPAC Name

5-ethyl-1-(2-fluorophenyl)-1,2,4-triazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN3O2/c1-2-9-13-10(11(16)17)14-15(9)8-6-4-3-5-7(8)12/h3-6H,2H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHPQOEGKCZGHBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NN1C2=CC=CC=C2F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-ethyl-1-(2-fluorophenyl)-1H-1,2,4-triazole-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-ethyl-1-(2-fluorophenyl)-1H-1,2,4-triazole-3-carboxylic acid
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5-ethyl-1-(2-fluorophenyl)-1H-1,2,4-triazole-3-carboxylic acid
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